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Compound of Interest

Compound Name: 6-chloroisoquinolin-1(2H)-one

Cat. No.: B169989

CAS Number: 131002-09-0[1]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloroisoquinolin-1(2H)-one, a
heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited
availability of direct experimental data for this specific molecule, this guide synthesizes
information from structurally related compounds to project its chemical properties, plausible
synthetic routes, and potential biological activities. The isoquinoline scaffold is a well-
established pharmacophore present in numerous natural products and synthetic drugs,
suggesting the potential of 6-chloroisoquinolin-1(2H)-one as a valuable intermediate for the
development of novel therapeutic agents.

Introduction

The isoquinoline core is a privileged structural motif in medicinal chemistry, with derivatives
exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and
antiviral properties. The introduction of a chlorine atom at the 6-position and a carbonyl group
at the 1-position of the isoquinoline ring, as in 6-chloroisoquinolin-1(2H)-one, is anticipated to
modulate its physicochemical properties and biological profile. This document aims to serve as
a foundational resource for researchers, providing predicted data, detailed hypothetical
experimental protocols, and potential research directions for this compound.
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Physicochemical Properties

Direct experimental data on the physicochemical properties of 6-chloroisoquinolin-1(2H)-one
are not readily available in the public domain. The following table summarizes predicted
properties based on the analysis of structurally analogous compounds such as 7-chloro-2H-
isoquinolin-1-one and other related heterocyclic systems.

Property Predicted Value Notes
Derived from its chemical
Molecular Formula CoHsCINO
structure.
] Calculated based on the
Molecular Weight 179.60 g/mol
molecular formula.[2]
_ , _ Typical for similar heterocyclic
Appearance White to off-white solid
compounds.
) ) ) Expected to be a solid at room
Melting Point Not available
temperature.
Boiling Point Not available

Sparingly soluble in water; -
N ) ] ) Based on the general solubility
Solubility soluble in organic solvents like

of heterocyclic compounds.
DMSO, DMF, and methanol.

] The lactam proton is weakly
pKa Not available o
acidic.

Spectroscopic Data (Predicted)

Detailed, experimentally verified spectroscopic data for 6-chloroisoquinolin-1(2H)-one is not
widely published. The following data is predicted based on the known spectral characteristics of
related isoquinolinone and chloro-substituted aromatic compounds.
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Technique Predicted Spectral Features

Aromatic protons in the & 7.0-8.5 ppm range
with characteristic splitting patterns. A broad

1H NMR _ ,
singlet for the N-H proton of the lactam, typically

downfield.

Carbonyl carbon signal around 6 160-170 ppm.
13C NMR Aromatic carbon signals in the 4 120-150 ppm

range.

A molecular ion peak (M+) and an M+2 peak in
Mass Spectrometry an approximate 3:1 ratio, characteristic of a

monochlorinated compound.

A strong C=0 stretching vibration for the lactam
R Spect carbonyl group around 1650-1680 cm~1. N-H
ectrosco
P Py stretching vibration in the 3200-3400 cm~1

region.

Proposed Synthetic Pathways

While a specific, documented synthesis for 6-chloroisoquinolin-1(2H)-one is not readily
available, plausible synthetic routes can be devised based on established organic chemistry
methodologies for constructing the isoquinolinone core.

General Synthetic Strategy

A logical approach to the synthesis of 6-chloroisoquinolin-1(2H)-one involves the
construction of a suitably substituted benzene derivative followed by cyclization to form the
isoquinolinone ring.
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Multi-step functional group transformations _ | Intramolecular Cyclization _ |

Substituted Benzoic Acid Derivative Cyclization Precursor 6-chloroisoquinolin-1(2H)-one

: 6-chloroisoquinolin-1(2H)-one
Hedgehog Ligand (Hypothetical Inhibitor)
I
I
Activates | Inhibits
|
|
Target Cell
Y
Smoothened (SMO)
Receptor
ctivates

Gli Transcription Factors

Target Gene Expression

(Proliferation, Survival)

Seed Cells in Treat with Incubate Add MTT Incubate Add Solubilizing Measure
—— —— —— —— —— —— [
96-well plate 6-chloroisoquinolin-1(2H)-one (48-72h) Reagent (4h) Agent Absorbance (Catenibniz ICED

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1(2H)-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169989#6-chloroisoquinolin-1-2h-one-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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